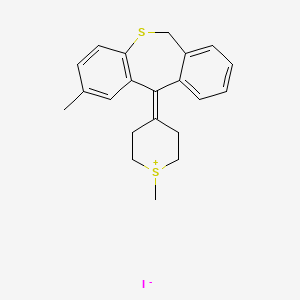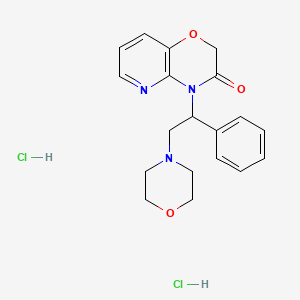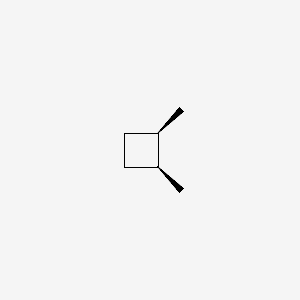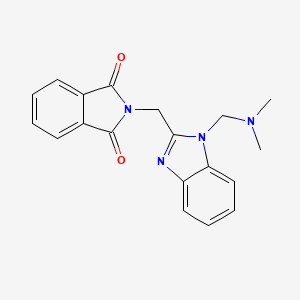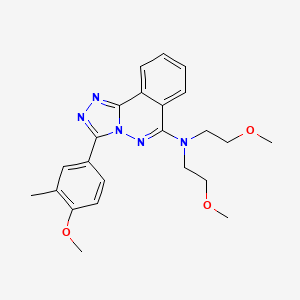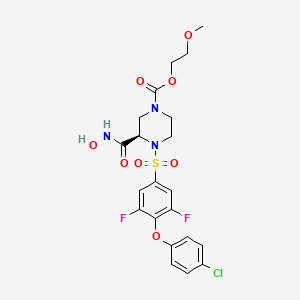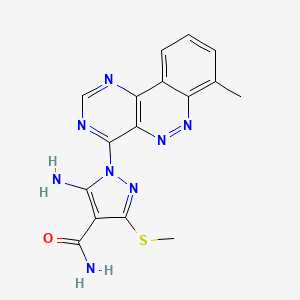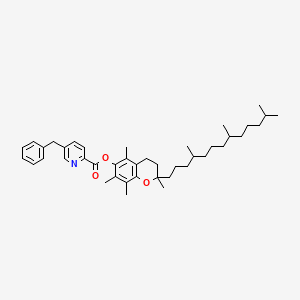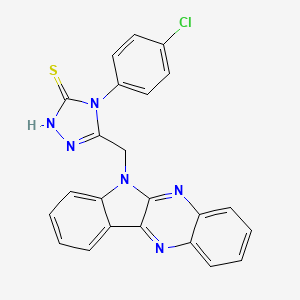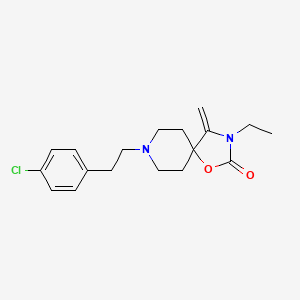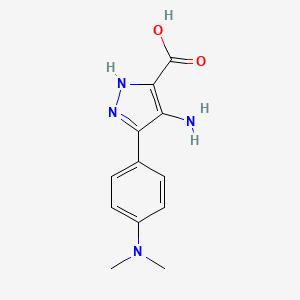
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a propanamide backbone, a tert-butylamino group, and a trimethylphenyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves the following steps:
Formation of the Propanamide Backbone: This can be achieved through the reaction of propanoic acid with ammonia or an amine under controlled conditions.
Introduction of the tert-Butylamino Group: The tert-butylamino group can be introduced via nucleophilic substitution reactions using tert-butylamine.
Attachment of the Trimethylphenyl Group: The trimethylphenyl group can be attached through Friedel-Crafts alkylation reactions using trimethylbenzene and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Propanamide, N-(2,4,6-trimethylphenyl)-: Lacks the tert-butylamino group.
Propanamide, 3-amino-N-(2,4,6-trimethylphenyl)-: Contains an amino group instead of the tert-butylamino group.
Propanamide, 3-((1,1-dimethylethyl)amino)-N-phenyl-: Lacks the trimethylphenyl group.
Uniqueness
Propanamide, 3-((1,1-dimethylethyl)amino)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the presence of both the tert-butylamino and trimethylphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications and research studies.
Properties
CAS No. |
121513-26-6 |
|---|---|
Molecular Formula |
C16H27ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
3-(tert-butylamino)-N-(2,4,6-trimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O.ClH/c1-11-9-12(2)15(13(3)10-11)18-14(19)7-8-17-16(4,5)6;/h9-10,17H,7-8H2,1-6H3,(H,18,19);1H |
InChI Key |
NIDPNFGFEYRWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CCNC(C)(C)C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



